molecular formula C9H10FNO4 B1441500 4-Fluoro-1-(2-methoxyethoxy)-2-nitrobenzene CAS No. 1092496-30-4

4-Fluoro-1-(2-methoxyethoxy)-2-nitrobenzene

Cat. No.: B1441500
CAS No.: 1092496-30-4
M. Wt: 215.18 g/mol
InChI Key: LDXTVXADCWVQIW-UHFFFAOYSA-N
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Description

4-Fluoro-1-(2-methoxyethoxy)-2-nitrobenzene is an organic compound with the molecular formula C9H10FNO4 It is a derivative of nitrobenzene, where the nitro group is substituted at the second position, and a fluoro group is substituted at the fourth position Additionally, it contains a 2-methoxyethoxy group attached to the first position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1-(2-methoxyethoxy)-2-nitrobenzene typically involves the nitration of 4-fluoro-1-(2-methoxyethoxy)benzene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration of reagents, and reaction time. The product is then purified through processes such as recrystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-(2-methoxyethoxy)-2-nitrobenzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents such as sodium methoxide.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Sodium methoxide, other nucleophiles.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 4-Fluoro-1-(2-methoxyethoxy)-2-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

4-Fluoro-1-(2-methoxyethoxy)-2-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems, including enzyme inhibition and receptor binding studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 4-Fluoro-1-(2-methoxyethoxy)-2-nitrobenzene depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluoro group can enhance the compound’s binding affinity to specific molecular targets, such as enzymes or receptors, by forming strong hydrogen bonds or van der Waals interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-(2-methoxyethoxy)-1-nitrobenzene: Similar structure but different substitution pattern.

    2-Ethoxy-4-fluoro-1-nitrobenzene: Similar functional groups but different alkoxy group.

    1-Benzyloxy-2-fluoro-4-nitrobenzene: Similar nitro and fluoro groups but different alkoxy group.

Uniqueness

4-Fluoro-1-(2-methoxyethoxy)-2-nitrobenzene is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both a fluoro and a nitro group on the benzene ring, along with the 2-methoxyethoxy group, provides a distinct set of chemical properties that can be exploited in various applications.

Properties

IUPAC Name

4-fluoro-1-(2-methoxyethoxy)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO4/c1-14-4-5-15-9-3-2-7(10)6-8(9)11(12)13/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXTVXADCWVQIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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